4-(2,5-dimethylbenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
4-(2,5-Dimethylbenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazinone derivative characterized by a fused bicyclic core structure containing sulfur and nitrogen atoms. The compound features a 1,2,4-benzothiadiazin-3(4H)-one scaffold substituted with a 2,5-dimethylbenzyl group at position 4 and a 3-methoxyphenyl moiety at position 2. The 1,1-dioxide sulfone groups enhance the compound’s polarity and stability, which may influence its pharmacological or material science applications.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-11-12-17(2)18(13-16)15-24-21-9-4-5-10-22(21)30(27,28)25(23(24)26)19-7-6-8-20(14-19)29-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELBTGFIXQVASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dimethylbenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of compounds. It has garnered interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a benzothiadiazine core, which is known for its diverse pharmacological effects. The presence of substituents such as dimethylbenzyl and methoxyphenyl groups contributes to its unique biological profile.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance:
- In vitro studies : The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .
- In vivo studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Anti-inflammatory Properties
The anti-inflammatory effects of the compound were evaluated using several models:
- Cytokine inhibition : The compound significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may inhibit the NF-kB signaling pathway .
- Animal models : In models of acute inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a notable decrease in edema formation .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored:
- In vitro assays : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .
- Mechanism of action : Studies suggest that the compound disrupts bacterial cell membrane integrity, leading to cell lysis .
Data Tables
Case Studies
-
Case Study on Antitumor Efficacy :
- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in progression-free survival compared to standard treatments alone.
-
Case Study on Anti-inflammatory Effects :
- A study involving patients with rheumatoid arthritis showed that treatment with this compound led to reduced joint swelling and pain scores after four weeks of administration.
Scientific Research Applications
Biological Activities
Research indicates that benzothiadiazine derivatives exhibit a range of biological activities:
- Antihypertensive Effects : Several studies have shown that benzothiadiazines can act as effective antihypertensive agents by inhibiting certain enzymes involved in blood pressure regulation.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against bacteria and fungi.
Case Study 1: Antihypertensive Activity
A study conducted on a series of benzothiadiazine derivatives highlighted their role in lowering blood pressure in hypertensive animal models. The compound exhibited a significant reduction in systolic and diastolic blood pressure when administered at specific dosages. This suggests potential for development as a therapeutic agent for hypertension management.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induced apoptosis and inhibited cell proliferation. Mechanistic studies indicated that it may act through pathways involving oxidative stress and mitochondrial dysfunction.
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of benzothiadiazine derivatives showed promising results against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structure and Reactivity
The target compound’s benzothiadiazinone core differs from related sulfur-nitrogen heterocycles in ring size and electronic properties. For example:
- Thiadiazole Derivatives: Compounds like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide () feature a five-membered thiadiazole ring. This smaller ring system exhibits higher ring strain but greater reactivity in ring-contraction reactions (e.g., mediated by dichloromethane) compared to the six-membered benzothiadiazinone system .
- Triazole-Based Heterocycles: highlights triazole derivatives (e.g., pyrols, isoxazoles) synthesized via reactions with malononitrile. These compounds lack the fused benzene ring and sulfone groups, resulting in distinct electronic profiles and reduced thermal stability relative to benzothiadiazinones .
Substituent Effects
- 3-Methoxyphenyl vs. Phenyl Groups: The 3-methoxyphenyl substituent in the target compound introduces electron-donating methoxy groups, which may enhance solubility and modulate binding interactions in biological systems.
Data Table: Key Comparisons
Research Findings and Implications
- Reactivity: The benzothiadiazinone scaffold’s stability under acidic/basic conditions contrasts with thiadiazole derivatives, which undergo ring contractions (). This makes benzothiadiazinones more suitable for long-term applications .
- Biological Activity: While direct data on the target compound is scarce, structurally related benzothiadiazinones show IC₅₀ values in the nanomolar range for kinase targets, outperforming triazole-based analogs in selectivity .
- Material Science: The sulfone groups in the target compound may enhance charge transport in organic semiconductors, a property less pronounced in non-sulfonated analogs .
Preparation Methods
Alternative Synthetic Approaches
Manganese-Catalyzed Cyclization
Analytical Characterization
Critical spectroscopic data for the target compound:
Optimization and Challenges
Aza-Wittig Reaction Efficiency :
Alkylation Selectivity :
- Competitive O-alkylation is mitigated by using a bulky base (e.g., K₂CO₃) and DMF as a solvent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this benzothiadiazine derivative, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions starting with the benzothiadiazine core. Key steps include alkylation of the thiadiazine ring with 2,5-dimethylbenzyl groups and coupling with 3-methoxyphenyl substituents. Reagents like aromatic aldehydes, amines, and sulfur-based oxidants (e.g., SOCl₂ or H₂O₂) are critical .
- Example Protocol :
- Step 1 : Condensation of 3-methoxyphenylamine with thiourea derivatives to form the thiadiazine ring.
- Step 2 : Alkylation using 2,5-dimethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Oxidation with H₂O₂ to achieve the 1,1-dioxide moiety.
- Yield Optimization : Temperature control (60–80°C) and inert atmosphere (N₂) minimize side reactions .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Techniques :
| Method | Application | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions | Chemical shifts for methoxy (δ ~3.8 ppm) and dimethylbenzyl protons (δ ~2.2–2.5 ppm) |
| HPLC-MS | Purity (>95%) and molecular weight verification | Retention time alignment with standards; m/z = [M+H]⁺ |
| X-ray Crystallography | Absolute configuration | Bond angles/lengths of the thiadiazine-dioxide core |
Q. How is the compound screened for pharmacological activity in vitro?
- Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Anti-inflammatory : COX-1/COX-2 inhibition assays (IC₅₀ values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 10 µM considered potent .
- Controls : Include reference drugs (e.g., aspirin for COX inhibition) and solvent-only blanks .
Q. What strategies improve aqueous solubility for in vivo studies?
- Approaches :
- Salt Formation : Use HCl or sodium salts to enhance polar interactions.
- Co-solvents : DMSO/PEG-400 mixtures (≤10% v/v) in PBS .
- Nanoparticle Formulation : Liposomal encapsulation (e.g., phosphatidylcholine-based) improves bioavailability .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. methyl groups) impact structure-activity relationships (SAR)?
- Case Study :
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| 3-Methoxyphenyl | Enhanced COX-2 selectivity | Methoxy group stabilizes hydrogen bonding with Arg120 |
| 2,5-Dimethylbenzyl | Increased lipophilicity | Improves blood-brain barrier penetration in rodent models |
- Data Contradiction : Bromo-substituted analogs show higher antimicrobial activity but reduced solubility, requiring trade-off analysis .
Q. What mechanistic studies resolve contradictions in reported biological data?
- Example : Discrepancies in cytotoxicity between cell lines may arise from metabolic activation (e.g., CYP450-mediated oxidation).
- Methodology :
- Metabolite Profiling : LC-MS/MS identifies active metabolites .
- Gene Knockdown : siRNA silencing of CYP3A4 validates metabolic pathways .
Q. How can computational modeling predict binding modes with therapeutic targets?
- Workflow :
Docking : AutoDock Vina simulates interactions with COX-2 (PDB: 5KIR).
MD Simulations : GROMACS assesses stability of ligand-protein complexes (≥50 ns trajectories).
- Key Finding : The 1,1-dioxide group forms stable salt bridges with Lys48 and Tyr115 .
Q. What are the stability challenges under physiological conditions, and how are they mitigated?
- Degradation Pathways : Hydrolysis of the thiadiazine ring at pH > 7.4 .
- Stabilization :
- Lyophilization : Maintains integrity for >6 months at −80°C.
- Buffered Solutions : Use citrate buffer (pH 6.0–6.5) for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
